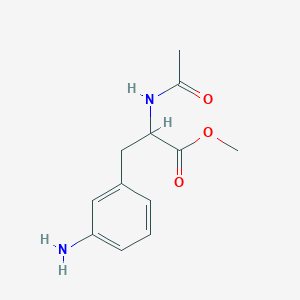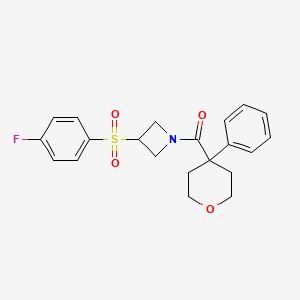![molecular formula C23H22BrN3O3 B2551706 N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-95-5](/img/structure/B2551706.png)
N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a complex organic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as indole and piperidine rings, which are often found in substances with biological activity.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including indolization under Fischer conditions and the Japp-Klingemann method, followed by decarboxylation to afford the desired alkanoates. Amidification is then carried out by condensation with amines, as described in the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides . Similarly, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, such as HNMR and LC-MS . The crystal structure of one compound was solved using direct methods and refined to a final R-factor, revealing intermolecular hydrogen bonds and intramolecular interactions . These techniques would be applicable for analyzing the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include indolization, decarboxylation, amidification, and substitution reactions . These reactions are crucial for the formation of the acetamide and piperidine components of the molecules, which are likely to be similar in the synthesis of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are not explicitly detailed in the provided papers. However, the papers do mention the use of elemental analyses and spectroscopic techniques for characterization . The biological activities of these compounds, such as antiallergic potency and enzyme inhibition, are also discussed, which could be related to the physical and chemical properties of the compounds .
Relevant Case Studies
The provided papers include case studies on the biological activities of related compounds. For instance, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide showed significant antiallergic activity, being more potent than astemizole in histamine release assays and exhibiting inhibitory effects in IL-4 and IL-5 production tests . Another study evaluated the enzyme inhibition activity of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, with some compounds showing promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes . These case studies provide insights into the potential biological activities of this compound.
Scientific Research Applications
Biological Activity of Analogues
Research on analogues of complex organic compounds, including those with structures similar to "N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide," often focuses on understanding their biological activity. For instance, the study of thiophene analogues of benzidine and 4-aminobiphenyl explored their potential carcinogenicity through synthesis and evaluation in vitro, offering insights into the structure-activity relationship (SAR) of these compounds (Ashby et al., 1978).
Pharmacological Activities
The review on the synthesis and pharmacological activities of Piracetam and its derivatives highlights the diverse biological activities associated with cyclic compounds and their synthetic methodologies. This research area is relevant for the exploration of therapeutic applications of novel chemical compounds, potentially including "this compound" (Dhama et al., 2021).
Chemical Synthesis and Evaluation
The synthesis and evaluation of ligands for D2-like receptors, which include the exploration of arylcycloalkylamines and their pharmacophoric groups, is an example of chemical research applications. Such studies are essential for drug discovery and development, providing foundational knowledge that could be applied to the synthesis and evaluation of compounds like "this compound" (Sikazwe et al., 2009).
Toxicity and Safety Evaluation
The review of biological effects and safety of acetamide, formamide, and their derivatives provides an update on their toxicity profiles. Such evaluations are critical for assessing the safety of new compounds for potential therapeutic use (Kennedy, 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c24-16-7-6-8-17(13-16)25-23(30)22(29)19-14-27(20-10-3-2-9-18(19)20)15-21(28)26-11-4-1-5-12-26/h2-3,6-10,13-14H,1,4-5,11-12,15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHOBMHRHZBYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

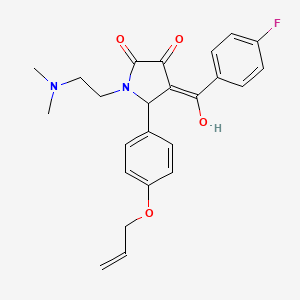

![3-cyclohexyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2551626.png)
![2-hydroxy-N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}benzenecarbohydrazide](/img/structure/B2551628.png)
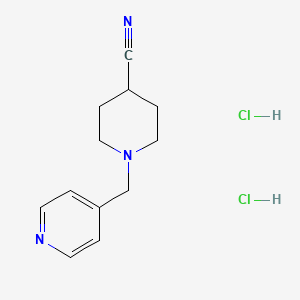
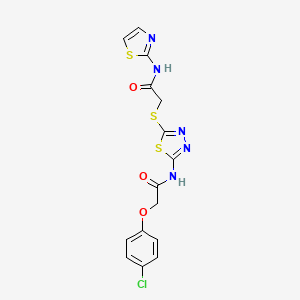
![N-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2551633.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2551634.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2551636.png)
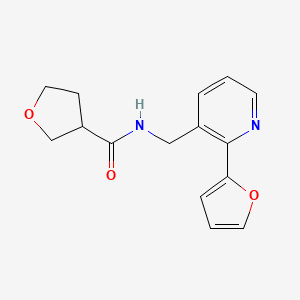
![N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2551640.png)

